methyl 4-oxo-3H-quinoline-3-carboxylate
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Overview
Description
Methyl 4-oxo-3H-quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a carboxylate group at the 3-position and a keto group at the 4-position makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-3H-quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of methyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction typically proceeds under reflux conditions, followed by cyclization to form the quinoline ring system .
Another method involves the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of a base such as sodium ethoxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-3,4-dicarboxylic acids, 4-hydroxyquinolines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 4-oxo-3H-quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3H-quinoline-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to various receptors, modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the methyl ester group but shares similar biological activities.
4-Hydroxyquinoline-3-carboxylate: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
Quinoline-2,4-dione: Features two keto groups, making it more reactive in certain chemical transformations.
Uniqueness
Methyl 4-oxo-3H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a carboxylate and a keto group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6,8H,1H3 |
InChI Key |
DCRJNVSFTRUGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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